molecular formula C12H10FNOS B1438428 N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine CAS No. 1118787-05-5

N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine

Cat. No.: B1438428
CAS No.: 1118787-05-5
M. Wt: 235.28 g/mol
InChI Key: OOKUFFFZIMRMGB-RIYZIHGNSA-N
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Description

N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C12H10FNOS and a molecular weight of 235.28 g/mol . It is also known by its IUPAC name, (1E)-1-[5-(4-fluorophenyl)-2-thienyl]ethanone oxime . This compound is characterized by the presence of a fluorophenyl group attached to a thiophene ring, which is further connected to an ethylidenehydroxylamine moiety.

Preparation Methods

The synthesis of N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine typically involves the reaction of 5-(4-fluorophenyl)thiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxime derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include oxime, amine, and substituted derivatives .

Scientific Research Applications

N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine can be compared with other similar compounds, such as:

Biological Activity

N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and data tables.

The compound features a complex structure that includes a thiophene ring and a hydroxylamine functional group, which are known to influence biological activity. The synthesis typically involves the condensation of specific precursors under controlled conditions, often utilizing solvents such as ethanol or methanol.

Synthesis Overview

  • Starting Materials : 4-fluoroacetophenone and thiophen-2-carbaldehyde.
  • Reaction Conditions : Acidic medium, reflux for several hours.
  • Purification Methods : Recrystallization or column chromatography.

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar thiophene structures have shown cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)10
Compound BA549 (Lung Cancer)15

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown varying degrees of activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli100
S. aureus50

These findings suggest that the compound's structure contributes to its ability to disrupt bacterial cell walls or interfere with metabolic processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The hydroxylamine group can act as a nucleophile, potentially inhibiting enzymes involved in key metabolic pathways.
  • Receptor Binding : The fluorophenyl moiety may enhance binding affinity to certain receptors, altering their activity and leading to downstream biological effects.

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines, demonstrating its potential as a lead compound for further drug development. The study utilized various assays to evaluate cell viability and apoptosis induction.

Study Findings

  • Cell Viability Assay : Significant reduction in cell viability was observed at concentrations above 10 µM.
  • Apoptosis Assay : Flow cytometry analysis confirmed increased apoptotic cells after treatment with the compound.

Properties

IUPAC Name

(NE)-N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-7,15H,1H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUFFFZIMRMGB-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(S1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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